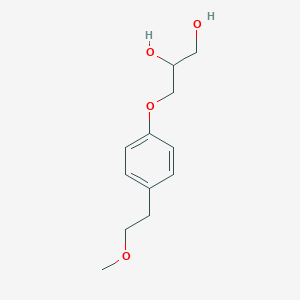

3-(4-(2-metoxietil)fenoxi)propano-1,2-diol

Descripción general

Descripción

1,2-Propanediol, 3-(4-(2-methoxyethyl)phenoxy)-, is a synthetic organic compound used in a variety of applications, including pharmaceuticals, cosmetics, and industrial products. It is a colorless, odorless, and slightly viscous liquid that is insoluble in water and has a boiling point of 209-210°C. This compound is used in a variety of applications due to its unique properties and is a versatile building block in organic synthesis.

Aplicaciones Científicas De Investigación

Síntesis de Impureza D de Metoprolol

Metoprolol es un bloqueador de los receptores adrenérgicos β1 ampliamente utilizado. El compuesto que estamos discutiendo, 3-(4-(2-metoxietil)fenoxi)propano-1,2-diol, es una impureza (Impureza D) detectada en el tartrato de Metoprolol. .

Resolución cinética de intermedios racémicos

En un estudio, se exploró la lipasa de Pseudomonas fluorescens (PFL) como biocatalizador para la resolución cinética de un intermedio racémico, específicamente (RS)-1-cloro-3-(4-(2-metoxietil)fenoxi)propan-2-ol. Este intermedio es relevante para la síntesis de metoprolol, un importante fármaco β1-bloqueante .

Enfoques de síntesis más ecológicos

Los investigadores han investigado métodos de síntesis más ecológicos para producir Impureza D. Un estudio se centró en la síntesis de Impureza D a partir de Epiclorhidrina en diferentes condiciones, incluidos los enfoques asistidos por ultrasonidos. Estos esfuerzos tienen como objetivo mejorar el impacto ambiental de la síntesis farmacéutica .

Propiedades

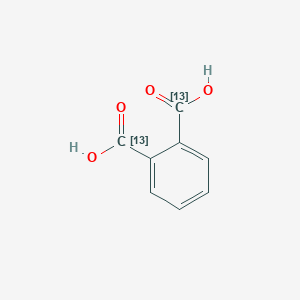

IUPAC Name |

3-[4-(2-methoxyethyl)phenoxy]propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O4/c1-15-7-6-10-2-4-12(5-3-10)16-9-11(14)8-13/h2-5,11,13-14H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MELFVOGWPJFQBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1=CC=C(C=C1)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62572-90-1 | |

| Record name | H-93/82 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062572901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[4-(2-methoxyethyl)phenoxy]propane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | H-93/82 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/458HK2AA15 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Q & A

Q1: Why is the synthesis of 3-[4-(2-Methoxyethyl)phenoxy]propane-1,2-diol important in the context of pharmaceutical development?

A1: As highlighted in the research paper, the presence of impurities in drug substances can significantly impact drug safety and efficacy []. 3-[4-(2-Methoxyethyl)phenoxy]propane-1,2-diol is identified as Impurity D of Metoprolol in the European Pharmacopeia. Understanding its synthesis allows for:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.